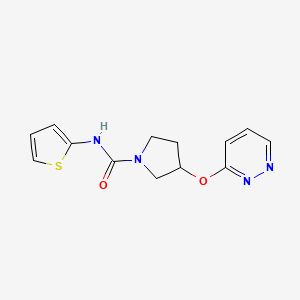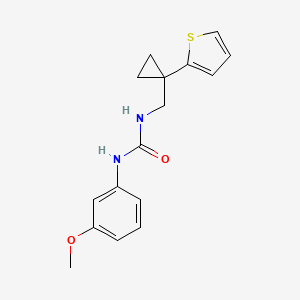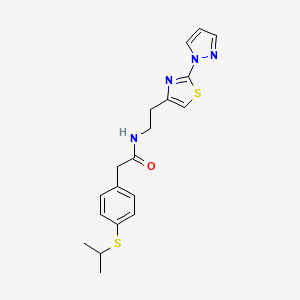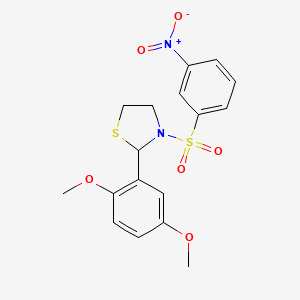
3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as PTPRQ inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research on structurally similar compounds, such as derivatives of pyrrolidine carboxylic acid, has shown significant antioxidant activity. For instance, compounds synthesized with modifications on the pyrrolidine ring structure exhibited potent antioxidant properties, outperforming known antioxidants like ascorbic acid in certain assays. This suggests that derivatives of the mentioned structure could be explored for their antioxidant capabilities, potentially contributing to research in oxidative stress-related diseases or in the development of new antioxidant agents (I. Tumosienė et al., 2019).
Antimicrobial and Anticancer Activity
Several synthesized compounds featuring pyrrolidine and related heterocyclic structures have been evaluated for their antimicrobial and anticancer activities. For example, chiral macrocyclic or linear pyridine carboxamides derived from pyridine-2,6-dicarbonyl dichloride demonstrated antimicrobial properties. Such studies highlight the therapeutic potential of these compounds in treating various infections and cancers, indicating a direction for the application of "3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide" in antimicrobial and anticancer research (R. Al-Salahi et al., 2010).
Synthesis and Scalability
The development of scalable synthetic methods for similar compounds, such as VEGFR inhibitors, highlights the importance of efficient synthesis techniques in pharmaceutical research. These methods ensure the availability of sufficient quantities of compounds for preclinical and clinical evaluations, suggesting that research on the synthesis and scalability of "this compound" could be valuable for its potential applications in drug development (R. Scott et al., 2006).
Heterocyclic Chemistry Applications
The broad field of heterocyclic chemistry, encompassing compounds like pyridines, pyrimidines, and pyrazines, is foundational for the discovery and development of new pharmaceuticals and agrochemicals. The structural diversity and biological activity of these compounds make them essential in the search for new therapeutic agents. Research into the synthesis, characterization, and application of these heterocycles can provide valuable insights into their potential uses, including as building blocks for more complex molecules or as active pharmaceutical ingredients themselves (Ya Suhiko Higasio & T. Shoji, 2001).
Eigenschaften
IUPAC Name |
3-pyridazin-3-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13(15-12-4-2-8-20-12)17-7-5-10(9-17)19-11-3-1-6-14-16-11/h1-4,6,8,10H,5,7,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHXTMKEKBSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-methoxyphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2799525.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2799526.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2799535.png)
![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/no-structure.png)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)
![Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2799542.png)